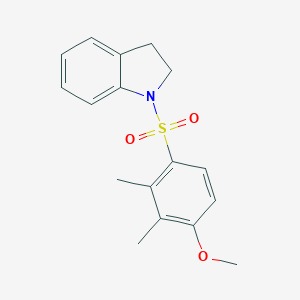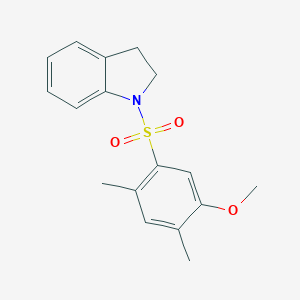
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research applications due to its unique properties. This compound is a sulfonamide derivative that contains a thienylmethyl group and a bromine atom. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学的研究の応用
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide has been widely used in scientific research applications due to its unique properties. It has been studied as a potential inhibitor of various enzymes such as carbonic anhydrases, which play a crucial role in various physiological processes. This compound has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been used in the development of new drugs for the treatment of various diseases such as glaucoma, epilepsy, and Alzheimer's disease.
作用機序
The mechanism of action of 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is not fully understood. However, it has been proposed that this compound acts as an inhibitor of various enzymes by binding to their active sites. It has also been suggested that this compound may interfere with the function of ion channels and receptors in the cell membrane, leading to the inhibition of various physiological processes.
Biochemical and Physiological Effects:
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which play a crucial role in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is its unique properties. This compound has been shown to have a high affinity for various enzymes and receptors, making it a useful tool for studying their function. Additionally, this compound is relatively easy to synthesize and has a relatively high yield. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer, glaucoma, and neurological disorders. Another potential direction is the study of the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for drug development. Additionally, the study of the biochemical and physiological effects of this compound in different cell types and animal models may provide new insights into its potential therapeutic applications.
合成法
The synthesis of 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide can be achieved using various methods. One of the most common methods involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonamide with 2-thienylmethanamine in the presence of a base such as sodium hydride. The reaction results in the formation of the desired compound with a yield of around 60%.
特性
製品名 |
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide |
|---|---|
分子式 |
C13H14BrNO2S2 |
分子量 |
360.3 g/mol |
IUPAC名 |
2-bromo-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H14BrNO2S2/c1-9-6-12(14)13(7-10(9)2)19(16,17)15-8-11-4-3-5-18-11/h3-7,15H,8H2,1-2H3 |
InChIキー |
NCYGDRBCXAPAEX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC=CS2 |
正規SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)







![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)

